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The table below summarizes the fundamental pharmacokinetic parameters of Tosedestat and its active

metabolite, CHR-79888, derived from clinical studies in patients with advanced solid tumors [1] [2].

Parameter

Tosedostat (CHR-2797)

Active Metabolite (CHR-79888)

Recommended Phase Il Dose
(Single Agent)

Peak & Overall Exposure

Terminal Half-life (t'%)

Key Clearance Mechanism

Intracellular Accumulation

Drug-Drug Interaction (with
Paclitaxel)

240 mg once daily [1] [2]

Dose-proportional increases in

AUC and Cmax [1]

~1 to 3.5 hours [1]

Rapid intracellular hydrolysis to
CHR-79888 [3] [4]

Low (poor membrane-permeant
pro-drug) [3]

No pharmacokinetic interaction
observed [3]

Dose-proportional increases in
AUC and Cmax [1]

~6 to 11 hours [1]

Excellent [3]

No pharmacokinetic interaction
observed [3]

Metabolic Pathway and Mechanism of Action
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Tosedostat is an orally bioavailable aminopeptidase inhibitor that functions as a pro-drug [4]. The following

diagram illustrates its activation and primary mechanism of action.
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Tosedostat is converted to its active form, CHR-79888, inside cells, which then inhibits aminopeptidases,

leading to amino acid depletion and antitumor effects [3] [4].
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Details from Key Clinical Studies and Protocols

The pharmacokinetic data is primarily derived from two pivotal early-phase clinical trials. Key experimental

details are summarized below.

Phase | Study of Tosedostat as a Single Agent [1]

¢ Study Design: First-in-human, dose-escalation study in patients with advanced solid tumors.

e Dosing: Once-daily oral administration across 12 cohorts (doses from 10 mg to 320 mg).

¢ PK Sampling: Plasma samples were collected to determine concentrations of Tosedostat and CHR-
79888 using validated LC-MS/MS methods.

¢ PK Analysis: Non-compartmental analysis was performed to determine AUC, Cmax, and half-life.

e Key Finding: The study established 240 mg daily as the recommended phase Il dose due to
tolerability and achieving intracellular metabolite levels associated with preclinical efficacy.

Phase Ib Study of Tosedostat in Combination with Paclitaxel [3]

e Study Design: Investigated the safety and PK of intravenous paclitaxel (every 3 weeks) with daily
oral Tosedostat (90-240 mg).
e PK Sampling & Analysis:
o Blood was drawn on Day 1 (paclitaxel alone) and Days 21-22 (combination) for full PK profiles.
o Plasma concentrations of paclitaxel, Tosedostat, and CHR-79888 were measured using
validated LC-MS/MS methods.
o PK parameters (Cmax, AUC, t%2) were calculated using WinNonlin Professional software
(version 4.1) with noncompartmental methods.
¢ Key Finding: No PK interaction was observed; co-administration did not alter the pharmacokinetics
of either paclitaxel or Tosedostat.

Clinical Implications and Synergies

¢ Tolerability: The main toxicities included fatigue, diarrhea, peripheral edema, and nausea. Dose-
limiting toxicities at 320 mg included thrombocytopenia, anemia, and neurological effects [1].

e Synergy with Other Agents: Preclinical evidence shows strong synergy between Tosedostat and
HDAC inhibitors (e.g., CHR-3996). The combination disrupts NF-kB signaling, providing a rationale
for clinical combination strategies, particularly in multiple myeloma [5].
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Important Considerations on Data

The pharmacokinetic data presented is derived from clinical trials published between 2009 and 2013. While
this represents the foundational PK profile of Tesedostat, you should consult more recent trial publications
or regulatory documents for the very latest information, especially for specific patient populations or new

drug combinations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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